![molecular formula C12H21NO2 B2477274 Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate CAS No. 2287262-82-0](/img/structure/B2477274.png)
Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.4]octane-7-carboxylate.
Wirkmechanismus
The mechanism of action of Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate is not fully understood. However, studies have shown that this compound has a high affinity for dopamine D2 receptors. This suggests that Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate may act as a dopamine D2 receptor antagonist, similar to other antipsychotic agents.
Biochemical and Physiological Effects:
Studies have shown that Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate has a lower propensity for extrapyramidal side effects compared to other antipsychotic agents. This suggests that Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate may have a more favorable safety profile. Additionally, studies have shown that this compound has a high affinity for dopamine D2 receptors, which are known to be involved in the pathophysiology of schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate in lab experiments include its high purity and potential as a chiral auxiliary. However, the limitations of using this compound include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate. One direction is to further investigate its potential as an antipsychotic agent. This could involve studying its efficacy and safety in clinical trials. Another direction is to investigate its potential as a chiral auxiliary in the synthesis of chiral compounds. This could involve studying its enantioselectivity and optimizing its use in organic synthesis. Finally, future research could investigate the mechanism of action of Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate to gain a better understanding of its pharmacological properties.
Synthesemethoden
The synthesis of Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate has been achieved using different methods. One method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 1,2-diaminocyclohexane in the presence of triethylamine. Another method involves the reaction of tert-butyl 3-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylate with 1,2-diaminocyclohexane in the presence of sodium hydride. Both methods have been reported to yield high purity Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate has been studied for its potential applications in various scientific fields. In the field of medicinal chemistry, this compound has been investigated for its potential as an antipsychotic agent. Studies have shown that Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate has a high affinity for dopamine D2 receptors, which are known to be involved in the pathophysiology of schizophrenia. Additionally, this compound has been shown to have a lower propensity for extrapyramidal side effects compared to other antipsychotic agents.
In the field of organic chemistry, Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate has been studied for its potential as a chiral auxiliary. Studies have shown that this compound can be used to synthesize chiral compounds with high enantioselectivity.
Eigenschaften
IUPAC Name |
tert-butyl 6-azaspiro[3.4]octane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)9-7-12(8-13-9)5-4-6-12/h9,13H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCXOFHPYBJYOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2(CCC2)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.